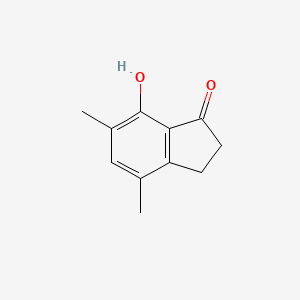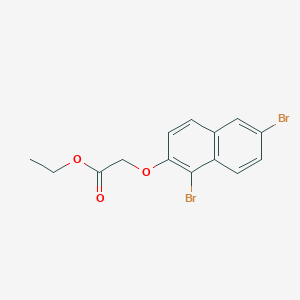![molecular formula C16H22N2O5 B8782797 Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)
Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate
Descripción general
Descripción
Benzyl N-(tert-butoxycarbonyl)glycylglycinate is an organic compound that is often used in synthetic organic chemistry. It is a derivative of glycine, modified by the addition of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate typically involves the protection of glycine with a Boc group, followed by the introduction of a benzyl group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected glycine is then reacted with benzyl bromide to introduce the benzyl group .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)glycylglycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzyl N-(tert-butoxycarbonyl)glycylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate involves the protection of amino groups through the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions. The benzyl group provides additional stability and can be selectively removed under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
N-benzylglycine: Similar structure but lacks the Boc protecting group.
N-(tert-butoxycarbonyl)glycine: Lacks the benzyl group.
Benzyl glycine: Lacks both the Boc protecting group and the additional glycine unit.
Uniqueness
Benzyl N-(tert-butoxycarbonyl)glycylglycinate is unique due to the presence of both the Boc protecting group and the benzyl group. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C16H22N2O5 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-9-13(19)17-10-14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19)(H,18,21) |
Clave InChI |
FKEAJLRIFQDSPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8782766.png)




![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B8782818.png)


